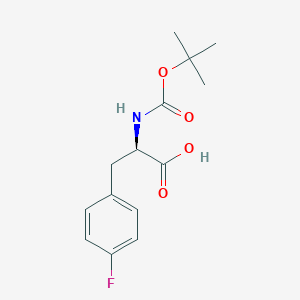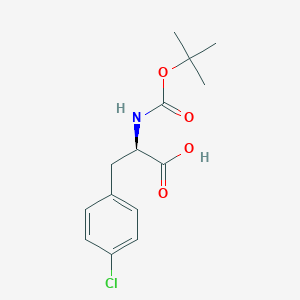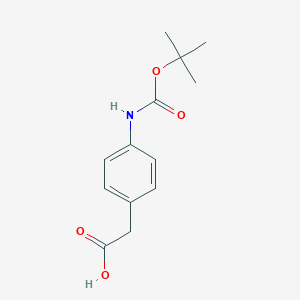
Boc-Aib-OH
概要
説明
Boc-Aib-OH, also known as N- (tert-butoxycarbonyl)-2-methylalanine, is a derivative of the amino acid alanine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protective group attached to the amino group of alpha-methylalanine. This compound is widely used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under mild acidic conditions .
作用機序
Target of Action
Boc-Aib-OH, also known as Boc-alpha-methylalanine or 2-(Boc-amino)isobutyric Acid, is primarily used in the field of peptide synthesis Its primary role is to induce a helical shape in peptides due to its strong tendency to do so .
Mode of Action
The mode of action of this compound is largely determined by its incorporation into peptides. It is a di-substituted, inert amino acid that can prevent undesired reactions during peptide synthesis . The Boc group (tert-butyloxycarbonyl) is used for the protection of the N-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid .
Pharmacokinetics
Improving the pharmacokinetic properties of drug candidates is often a critical issue in drug discovery .
Result of Action
The result of this compound’s action is the formation of peptides with a strong tendency to form a helical shape . This can be particularly useful in the design of peptides with specific structural requirements. The exact molecular and cellular effects of these peptides can vary widely, depending on their specific structures and functions.
Action Environment
The action of this compound can be influenced by various factors in its environment. For instance, the efficiency of peptide synthesis can be affected by the pH, temperature, and other conditions of the reaction .
生化学分析
Biochemical Properties
The biochemical properties of Boc-alpha-methylalanine are largely determined by its structure. The Boc group (tert-butoxycarbonyl) is a protecting group used in organic synthesis. It is often used in peptide synthesis to protect the amino group, preventing it from reacting until the desired reaction has been completed The presence of the Boc group in Boc-alpha-methylalanine means that it can participate in reactions where the amino group needs to be protected
Cellular Effects
It is known that changes in protein localization induced by perturbations such as environmental stress, drug treatment, or gene knockout can reveal protein functions and help researchers understand cellular responses
Molecular Mechanism
The molecular mechanism of Boc-alpha-methylalanine is largely determined by its structure and the specific context in which it is used. As a derivative of the amino acid alanine, it can participate in reactions involving peptide bonds. The Boc group can protect the amino group during these reactions, preventing it from reacting until the desired reaction has been completed
Temporal Effects in Laboratory Settings
It is known that the Boc group can be removed under acidic conditions, allowing the amino group to participate in further reactions . This suggests that the effects of Boc-alpha-methylalanine could change over time depending on the specific conditions in the laboratory setting.
準備方法
Synthetic Routes and Reaction Conditions
Boc-Aib-OH can be synthesized through the reaction of alpha-methylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) at room temperature. The reaction mixture is stirred for several hours, followed by extraction and purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The product is then purified using techniques such as crystallization or chromatography to ensure high purity and yield .
化学反応の分析
Types of Reactions
Boc-Aib-OH undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Coupling Reactions: It is frequently used in peptide coupling reactions, where the Boc group protects the amino group during the formation of peptide bonds
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) are used in peptide synthesis.
Solvents: Anhydrous solvents like dichloromethane (DCM) and THF are often used
Major Products Formed
The major products formed from these reactions include deprotected amino acids, peptides, and other functionalized derivatives depending on the specific reaction conditions and reagents used .
科学的研究の応用
Boc-Aib-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Medicine: It is employed in the synthesis of pharmaceutical compounds and in drug discovery research.
Industry: This compound is used in the production of specialty chemicals and as an intermediate in various chemical processes
類似化合物との比較
Similar Compounds
N- (tert-butoxycarbonyl)-glycine: Similar to Boc-Aib-OH but derived from glycine.
N- (tert-butoxycarbonyl)-valine: Derived from valine and used in similar applications.
N- (tert-butoxycarbonyl)-leucine: Derived from leucine and used in peptide synthesis
Uniqueness
This compound is unique due to its alpha-methyl substitution, which imparts steric hindrance and affects the reactivity and stability of the compound. This makes it particularly useful in the synthesis of peptides with specific structural requirements .
特性
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-8(2,3)14-7(13)10-9(4,5)6(11)12/h1-5H3,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNXWZGIFWJHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184979 | |
| Record name | N-((1,1-Dimethylethoxy)carbonyl)-2-methyl-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30992-29-1 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-methylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30992-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((1,1-Dimethylethoxy)carbonyl)-2-methyl-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030992291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((1,1-Dimethylethoxy)carbonyl)-2-methyl-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid](/img/structure/B558680.png)





